molecular formula C10H16ClN3 B12908332 Pyrimidine, 4-amino-6-chloro-2-methyl-5-pentyl- CAS No. 102207-71-6

Pyrimidine, 4-amino-6-chloro-2-methyl-5-pentyl-

Cat. No.: B12908332
CAS No.: 102207-71-6
M. Wt: 213.71 g/mol
InChI Key: LPDRPEQCLGHDDC-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-5-pentylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological applications. Pyrimidine derivatives are commonly found in nature and are integral components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-5-pentylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by alkylation and amination reactions. The specific synthetic route may vary, but a common method involves:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-5-pentylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

6-chloro-2-methyl-5-pentylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-5-pentylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methyl-5-ethylpyrimidin-4-amine
  • 6-chloro-2-methyl-5-propylpyrimidin-4-amine
  • 6-chloro-2-methyl-5-butylpyrimidin-4-amine

Uniqueness

6-chloro-2-methyl-5-pentylpyrimidin-4-amine is unique due to its specific pentyl substitution, which can influence its chemical properties and biological activities. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

CAS No.

102207-71-6

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

6-chloro-2-methyl-5-pentylpyrimidin-4-amine

InChI

InChI=1S/C10H16ClN3/c1-3-4-5-6-8-9(11)13-7(2)14-10(8)12/h3-6H2,1-2H3,(H2,12,13,14)

InChI Key

LPDRPEQCLGHDDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(N=C1Cl)C)N

Origin of Product

United States

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